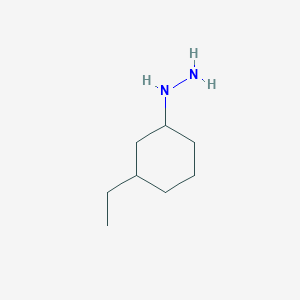

(3-Ethylcyclohexyl)hydrazine

Description

Significance of Hydrazine (B178648) and its Derivatives in Organic Synthesis and Chemical Research

Hydrazine (N₂H₄), a simple inorganic compound, and its organic derivatives are foundational reagents in modern chemical synthesis. wikipedia.orgiscientific.org These compounds are characterized by the presence of a nitrogen-nitrogen single bond and are prized for their reactivity as strong reducing agents and potent nucleophiles. wikipedia.org This inherent reactivity makes them indispensable precursors for a vast array of chemical transformations and for the construction of complex molecular architectures. wikipedia.org

One of the most prominent applications of hydrazines is in the synthesis of heterocyclic compounds. wikipedia.orgmdpi.com Due to their bifunctional nature, possessing two nucleophilic nitrogen atoms, hydrazines readily condense with difunctional electrophiles to form stable ring systems. wikipedia.org This has led to the development of numerous five- and six-membered heterocyclic scaffolds, such as pyrazoles and pyridazines, which are core components of many biologically active molecules. wikipedia.orgijcrt.org

Hydrazine derivatives are also central to several name reactions in organic chemistry. The Wolff-Kishner reduction, for instance, utilizes a hydrazone intermediate to deoxygenate ketones and aldehydes to their corresponding alkanes. wikipedia.org Furthermore, substituted hydrazines are key reactants in reactions like the Einhorn-Brunner synthesis of triazoles and the Gabriel synthesis of primary amines. wikipedia.org The utility of these compounds extends to industrial applications, where they serve as precursors to pharmaceuticals, agrochemicals, polymers, and dyes. mdpi.comijcrt.org Hydrazides, which are acyl derivatives of hydrazine, are a particularly important subclass used extensively as intermediates in the synthesis of diverse organic molecules. iscientific.orgmdpi.com

Overview of Cyclohexylhydrazine (B1595531) Scaffolds within Organic Chemistry

Within the large family of hydrazine derivatives, those bearing a cyclohexyl group constitute a specific and valuable subclass known as cyclohexylhydrazines. These compounds merge the reactivity of the hydrazine moiety with the conformational properties and steric bulk of the cyclohexane (B81311) ring. This combination makes them useful as molecular building blocks, or "scaffolds," in the rational design and synthesis of more complex molecules. mdpi.com

The synthesis of cyclohexylhydrazine derivatives has been a subject of focused research, particularly for scaling up production for pharmaceutical development. A common and effective method involves the initial condensation of cyclohexanone (B45756) with a protected hydrazine, such as tert-butyl carbazate, to form a hydrazone. acs.orgacs.org This intermediate is then reduced, and the protecting group is removed to yield the desired cyclohexylhydrazine, often isolated as a stable salt like dimethanesulfonate. acs.orgacs.org

Research Trajectory and Potential Academic Relevance of (3-Ethylcyclohexyl)hydrazine

The primary academic relevance of this compound lies in its potential as a synthetic intermediate. Based on the established chemistry of hydrazines and the applications of its isomers, it can be logically inferred that this compound could serve as a precursor for:

Heterocyclic Synthesis: Reacting it with diketones, ketoesters, or other bifunctional electrophiles could yield novel pyrazoles, pyridazinones, and other heterocycles. The 3-ethyl substituent on the cyclohexane ring would introduce specific stereochemical and lipophilic characteristics to the resulting molecules.

Hydrazone Formation: Condensation with a wide range of aldehydes and ketones would produce (3-Ethylcyclohexyl)hydrazones. These derivatives could be explored for their own biological activities or used as intermediates in reactions like the Wolff-Kishner reduction.

Pharmaceutical Scaffolding: The (3-Ethylcyclohexyl) moiety could be incorporated into larger molecules to probe structure-activity relationships in drug discovery programs. The position of the ethyl group at the 3-position offers a different steric and electronic profile compared to the more commonly documented 4-substituted analogs.

While direct research is limited, the existence of related compounds confirms the chemical viability of the this compound scaffold. Its potential for creating novel molecular structures with unique properties makes it a candidate for future academic and industrial research in synthetic and medicinal chemistry.

Data Tables

Table 1: Examples of Key Reactions Involving Hydrazine Derivatives

| Reaction Name | Reactant(s) | Product Type | Significance |

|---|---|---|---|

| Wolff-Kishner Reduction | Ketone/Aldehyde, Hydrazine | Alkane | Carbonyl to methylene (B1212753) group reduction. wikipedia.org |

| Heterocycle Synthesis | Hydrazine, 1,3-Dicarbonyl | Pyrazole (B372694) | Formation of five-membered aromatic rings. wikipedia.org |

| Einhorn-Brunner Reaction | Hydrazine, Imide | Triazole | Synthesis of triazole heterocycles. wikipedia.org |

Table 2: Selected (Ethylcyclohexyl)hydrazine Derivatives and Related Compounds in Chemical Literature

| Compound Name | Molecular Formula | Context/Application |

|---|---|---|

| [(3-ethylcyclohexyl)(2-methylfuran-3-yl)methyl]hydrazine | C₁₄H₂₄N₂O | Listed in chemical supplier databases as a novel compound. |

| [2-(butan-2-ylsulfanyl)-1-(3-ethylcyclohexyl)ethyl]hydrazine | C₁₄H₃₀N₂S | Listed in chemical supplier databases as a novel compound. |

| [Cyclobutyl-(3-ethylcyclohexyl)methyl]hydrazine | C₁₃H₂₆N₂ | Listed in public chemical databases. |

| (4-Ethylcyclohexyl)hydrazine dihydrochloride | C₈H₂₀Cl₂N₂ | Commercially available research chemical. chemscene.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(3-ethylcyclohexyl)hydrazine |

InChI |

InChI=1S/C8H18N2/c1-2-7-4-3-5-8(6-7)10-9/h7-8,10H,2-6,9H2,1H3 |

InChI Key |

HIXOWNRXBABCQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylcyclohexyl Hydrazine and Analogous Hydrazine Derivatives

Direct Alkylation and Reductive Alkylation Strategies for N-Alkylhydrazine Synthesis

Direct and reductive alkylation methods provide a robust pathway to N-alkylated hydrazines. These strategies typically involve the reaction of a hydrazine (B178648) derivative with a carbonyl compound, such as an aldehyde or ketone, which can be conceptually applied to the synthesis of (3-Ethylcyclohexyl)hydrazine from 3-ethylcyclohexanone (B1604563) and hydrazine.

Utilizing α-Picoline-Borane in Reductive Alkylation

A highly efficient, one-pot method for the direct reductive alkylation of hydrazine derivatives employs α-picoline-borane (α-PicBH₃). organic-chemistry.orgthieme-connect.com This approach is lauded for its operational simplicity, avoiding the need to isolate the intermediate hydrazone and utilizing a safer, more stable borane (B79455) reagent suitable for industrial applications. organic-chemistry.orgthieme-connect.com The reaction proceeds by first forming a hydrazone from the hydrazine and a carbonyl compound. Subsequent reduction with α-picoline-borane yields the desired N-alkylhydrazine. organic-chemistry.org

The reaction conditions can be finely tuned to control the degree of alkylation, allowing for the synthesis of both mono- and di-alkylated hydrazine derivatives. thieme-connect.com Research has shown that the addition of an acid catalyst, such as hydrochloric acid or oxalic acid, can be crucial, particularly for the reduction of hydrazones derived from aromatic carbonyl compounds, which are less reactive than their aliphatic counterparts. thieme-connect.com The acid is thought to protonate the hydrazone's nitrogen, increasing the C=N bond's susceptibility to reduction by α-picoline-borane. thieme-connect.com This method has been successfully applied to the synthesis of active pharmaceutical ingredients, demonstrating its utility and reliability. organic-chemistry.orgthieme-connect.com

Table 1: Examples of Reductive Alkylation using α-Picoline-Borane thieme-connect.com This table is illustrative of the methodology and does not include this compound.

| Hydrazine Substrate | Carbonyl Compound | Additive | Product | Yield |

|---|---|---|---|---|

| Morpholin-4-amine | Benzaldehyde | 6 M aq HCl | 4-(Benzylamino)morpholine | 85% |

| Morpholin-4-amine | Cyclohexanecarboxaldehyde | Oxalic Acid | 4-((Cyclohexylmethyl)amino)morpholine | 86% |

| Morpholin-4-amine | 4-Methoxybenzaldehyde | 6 M aq HCl | 4-((4-Methoxybenzyl)amino)morpholine | 87% |

Lewis Base Promoted Direct Reductive Hydrazination with Carbonyl Compounds

Another innovative approach is the direct reductive hydrazination of carbonyl compounds promoted by a Lewis base. organic-chemistry.orgacs.org This method facilitates a straightforward synthesis of 1,1-disubstituted hydrazines in very good yields. organic-chemistry.org In this reaction, various ketones and aldehydes can be coupled with hydrazine derivatives, such as phenylhydrazine, using trichlorosilane (B8805176) as the reducing agent. acs.orgresearchgate.net

The key to this transformation is the use of a Lewis base catalyst, like hexamethylphosphoramide (B148902) (HMPA) or N,N-dimethylacetamide (DMAc), which activates the trichlorosilane. organic-chemistry.orgacs.org This methodology offers a powerful tool for creating sterically hindered hydrazine derivatives directly from readily available starting materials. researchgate.net

Catalytic Approaches to Hydrazine Derivative Synthesis

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering powerful and versatile methods for synthesizing a wide array of hydrazine derivatives that are otherwise difficult to access.

Transition-Metal-Catalyzed C-N Coupling Reactions

Palladium-catalyzed cross-coupling, often referred to as Buchwald-Hartwig amination, is a premier method for forming C-N bonds and has been successfully applied to the arylation of hydrazines. organicreactions.orgresearchgate.net This reaction enables the coupling of aryl or heteroaryl halides and triflates with hydrazine or its derivatives. organicreactions.orgnih.gov The process typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netberkeley.edu

Recent advancements have led to highly efficient catalyst systems capable of operating at very low palladium loadings (as low as 100 ppm) using a simple base like potassium hydroxide (B78521) (KOH). nih.govosti.gov Mechanistic studies indicate that the reaction can proceed through two interconnected catalytic cycles involving arylpalladium(II) hydroxide and arylpalladium(II) chloride resting states. nih.govosti.gov The selectivity of the reaction, favoring the desired mono-aryl hydrazine over the diaryl byproduct, is a critical aspect that can be controlled by the choice of catalyst and conditions. nih.gov Kinetic studies have shown that the process can occur via a rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) complex. nih.govosti.gov

Table 2: Examples of Palladium-Catalyzed Arylation of Hydrazine nih.gov This table is illustrative of the methodology and does not include this compound.

| Aryl Halide | Hydrazine Source | Catalyst System (Pd Source / Ligand) | Base | Product |

|---|---|---|---|---|

| 4-Chlorotoluene | Hydrazine | Pd₂(dba)₃ / AdBrettPhos | KOH | (4-Tolyl)hydrazine |

| 1-Bromo-4-methoxybenzene | Hydrazine | Pd₂(dba)₃ / AdBrettPhos | KOH | (4-Methoxyphenyl)hydrazine |

| 3-Bromopyridine | Hydrazine | Pd₂(dba)₃ / AdBrettPhos | KOH | Pyridin-3-ylhydrazine |

Copper-catalyzed N-arylation, a variant of the Ullmann condensation, provides a convenient and economical alternative for synthesizing N-aryl hydrazides. nih.govorganic-chemistry.orgacs.org This method effectively couples hydrazides with aryl iodides using an inexpensive and air-stable copper(I) iodide (CuI) catalyst, often in the presence of a base such as cesium carbonate (Cs₂CO₃). organic-chemistry.orgacs.org

The reaction demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl iodide. organic-chemistry.orgacs.org A fascinating aspect of this methodology is its tunable regioselectivity. For instance, the coupling of N-Boc hydrazine with para- and meta-substituted aryl iodides selectively yields N-arylated products. nih.gov However, a reversal of regioselectivity is observed when using benzoic hydrazide with ortho-substituted aryl iodides, which provides the N'-arylated products instead. nih.govacs.org This controllable selectivity, combined with mild reaction conditions, makes copper-catalyzed N-arylation a valuable synthetic tool. organic-chemistry.org

Table 3: Examples of Copper-Catalyzed N-Arylation of Hydrazides acs.org This table is illustrative of the methodology and does not include this compound.

| Aryl Iodide | Hydrazide | Catalyst System | Base | Product | Yield |

|---|---|---|---|---|---|

| 4-Iodotoluene | N-Boc Hydrazine | CuI / Ligand | Cs₂CO₃ | tert-Butyl 1-(p-tolyl)hydrazine-1-carboxylate | 94% |

| 1-Iodo-3-methoxybenzene | N-Boc Hydrazine | CuI / Ligand | Cs₂CO₃ | tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate | 95% |

| 1-Iodo-2-methylbenzene | Benzoic Hydrazide | CuI / Picolinic Acid | Cs₂CO₃ | N'-(o-Tolyl)benzohydrazide | 64% |

Nickel-Based Heterogeneous Catalysis for Hydrazine Derivative Formation

Nickel-based heterogeneous catalysts offer an efficient, economical, and environmentally friendly approach for synthesizing hydrazine derivatives. researchgate.netmdpi.com These methods often involve one-pot, multi-component reactions conducted at room temperature, which proceed with low catalyst loading and short reaction times. researchgate.netmdpi.comsciforum.net

A notable application is the synthesis of pyrazoles, a class of nitrogen-containing heterocycles. sciforum.net In a typical procedure, a ketone (like acetophenone), a hydrazine, and an aldehyde are condensed in the presence of a solid nickel-based heterogeneous catalyst. researchgate.netmdpi.com The reaction proceeds smoothly in ethanol (B145695), yielding pyrazole (B372694) derivatives in good to excellent yields. researchgate.net An important advantage of this catalytic system is its reusability; the catalyst can be recovered and reused for multiple cycles without significant loss of activity. researchgate.netmdpi.com

Similarly, this methodology has been successfully applied to the synthesis of ketazines (bis-hydrazine derivatives) from the condensation of hydrazine hydrate (B1144303) with various acetophenone (B1666503) derivatives. mdpi.com The reaction, carried out in ethanol at room temperature, completes in under three hours, providing ketazines in high yields. mdpi.com Another example involves the use of nano-particulate NiFe2O4 as a heterogeneous catalyst for the one-pot, four-component reaction of phthalic anhydride (B1165640), hydrazine monohydrate, an aromatic aldehyde, and malononitrile (B47326) or ethyl acetoacetate (B1235776) to produce 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. derpharmachemica.com

| Derivative Type | Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield | Source |

|---|---|---|---|---|---|---|---|

| Pyrazoles | Hydrazine, Ketones, Aldehydes | Heterogeneous Nickel-based | Ethanol | Room Temp. | ~3 hours | Good to Excellent | researchgate.netmdpi.com |

| Ketazines | Hydrazine Hydrate, Acetophenones | Heterogeneous Nickel-based | Ethanol | Room Temp. | < 3 hours | 76-89% | mdpi.com |

| 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Phthalic Anhydride, Hydrazine Monohydrate, Aldehyde, Malononitrile | Nano NiFe2O4 | Ethanol | 55°C | Short | Excellent | derpharmachemica.com |

Catalytic Hydrogenation of Nitrosoamines to Hydrazine Derivatives

The catalytic hydrogenation of N-nitrosamines is a significant industrial method for producing unsymmetrical hydrazines. acs.orgacs.org This process offers an economical alternative to chemical reduction methods that use reagents like zinc and acetic acid. google.com The reaction involves treating a nitrosamine (B1359907) with hydrogen gas at elevated pressure in the presence of a Group 8 metal catalyst. google.com

Key catalysts for this transformation include palladium, platinum, and rhodium, often supported on materials like carbon or alumina (B75360) to enhance their effectiveness. acs.orggoogle.com A critical challenge in this synthesis is preventing the over-reduction of the hydrazine product to secondary amines and ammonia. acs.orggoogle.com Research has shown that adding certain salts to the reaction medium can suppress these side reactions and significantly enhance the yield of the desired hydrazine. acs.org For instance, in the hydrogenation of dimethylnitrosamine using a palladium-on-carbon catalyst, the addition of various salts improved the hydrazine-to-total-base ratio. acs.org The reaction is typically carried out in a solvent, with water being a preferred medium for lower, more soluble nitrosamines, which simplifies product isolation via distillation. acs.orggoogle.com

The effectiveness of the hydrogenation can be influenced by steric factors of the nitrosamine substrate; for example, diisopropylnitrosamine is noted to be extremely difficult to hydrogenate. acs.org

| Nitrosamine | Catalyst | Pressure | Temperature | Key Finding | Source |

|---|---|---|---|---|---|

| Dimethylnitrosamine | Palladium-on-Carbon | < 60 p.s.i.g. | ~60°C | Addition of salts enhances hydrazine yield by suppressing amine formation. | acs.org |

| General Dialkylnitrosamines | Group 8 Metals (Pd, Pt, Rh, Ni, Co, Ir) | 50-10000 p.s.i.g. | 0-75°C | An economical process for producing hydrazines from the corresponding nitrosamine. | google.com |

| N-nitroso compounds | Palladium | Superatmospheric | 25-100°C | Iron compounds can improve conversion for mixed aliphatic-aromatic nitrosamines. | google.com |

Borrowing Hydrogen Strategy in Acyl Hydrazide Synthesis

The "borrowing hydrogen" or "hydrogen autotransfer" strategy represents a modern, efficient approach to synthesizing alkylated acyl hydrazides. organic-chemistry.orgacs.org This method utilizes alcohols as alkylating agents, offering an environmentally benign alternative to traditional alkylating agents. acs.org The reaction is typically catalyzed by phosphine-free ruthenium complexes, such as a diaminocyclopentadienone ruthenium tricarbonyl complex. organic-chemistry.orgacs.orgrawdatalibrary.net

This strategy facilitates the one-pot synthesis of nonsymmetric N,N-dialkylated acyl hydrazides through a tandem three-component reaction. rawdatalibrary.netresearchgate.net The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde or ketone intermediate, which then reacts with the acyl hydrazide, followed by the reduction of the resulting intermediate by the "borrowed" hydrogen to form the alkylated product. organic-chemistry.orgrawdatalibrary.net Deuterium labeling experiments have confirmed that the alcohol serves as the source of the hydride in this cascade process. organic-chemistry.orgacs.org

The reaction's scope includes a variety of primary and secondary alcohols, which can be used to mono- or dialkylate different aromatic acyl hydrazides in moderate to good yields. organic-chemistry.orgacs.org Density Functional Theory (DFT) calculations have been employed to understand the reaction mechanism and the factors controlling the selectivity between mono- and dialkylation, highlighting the importance of the steric parameters of the alcohols. organic-chemistry.org

| Product Type | Reactants | Catalyst System | Key Features | Source |

|---|---|---|---|---|

| Mono- and Dialkylated Acyl Hydrazides | Acyl Hydrazides, Primary/Secondary Alcohols | Diaminocyclopentadienone Ruthenium Tricarbonyl Complex | Phosphine-free, uses alcohols as alkylating agents, moderate to good yields. | organic-chemistry.orgacs.org |

| Nonsymmetric N,N-Dialkylated Acyl Hydrazides | Acyl Hydrazides, Primary/Secondary Alcohols, Methanol/Ethanol | Diaminocyclopentadienone Ruthenium Tricarbonyl Complex | First direct one-pot approach for nonsymmetric functionalized acyl hydrazides. | rawdatalibrary.netresearchgate.net |

Condensation Reactions for Hydrazine and Hydrazone Derivatives

Reactions with Aldehydes and Ketones

The condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or ketone) is a fundamental method for forming hydrazones. numberanalytics.comwikipedia.orgsoeagra.com This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N), replacing the carbonyl oxygen atom with the =N-NHR group. numberanalytics.comwikipedia.org

The mechanism involves a series of steps:

Nucleophilic Attack: The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.comsoeagra.com

Proton Transfer: A proton is transferred, typically from the attacking nitrogen to the oxygen atom. numberanalytics.comsoeagra.com

Elimination of Water: The resulting intermediate dehydrates, often under acidic catalysis, to eliminate a molecule of water and form the stable hydrazone product. numberanalytics.comsoeagra.comresearchgate.net

This reaction is highly versatile and serves as a crucial step in many synthetic pathways. numberanalytics.com For example, the formation of a hydrazone is the initial step in the Wolff–Kishner reduction, a classic organic reaction used to convert aldehydes and ketones into alkanes. wikipedia.orgjove.comlibretexts.org The hydrazone is generated in situ and then heated with a strong base in a high-boiling solvent, leading to the elimination of nitrogen gas and the formation of the corresponding methylene (B1212753) group. jove.comlibretexts.org

Formation of Heterocyclic Compounds via Condensation Reactions

Condensation reactions involving hydrazines are a powerful tool for the synthesis of a wide array of heterocyclic compounds. soeagra.com These reactions often proceed through a one-pot, multi-component approach, providing efficient access to complex molecular architectures. mdpi.com

A prominent example is the synthesis of pyrazoles and their derivatives. mdpi.comsciforum.net The classical Knorr pyrazole synthesis involves the reaction of 1,3-dicarbonyl compounds with hydrazines. A more modern, one-pot variation involves the condensation of a ketone, an aldehyde, and hydrazine in the presence of a catalyst to form a pyrazoline intermediate, which is then oxidized in situ to the aromatic pyrazole. organic-chemistry.org Nickel-based heterogeneous catalysts are particularly effective for these transformations. researchgate.netmdpi.com

This strategy can be extended to create more complex fused heterocyclic systems. For instance, 1H-pyrazolo[1,2-b]phthalazine-5,10-diones are synthesized through a one-pot, four-component reaction of phthalhydrazide (B32825) (formed in situ from phthalic anhydride and hydrazine), an aromatic aldehyde, and an active methylene compound like malononitrile, catalyzed by nano NiFe2O4. derpharmachemica.com Similarly, spiro heterocyclic compounds, such as spiro[indol-3,3′-pyrazol]-2(1H)-one, can be prepared by the reaction of 3-phenacylidene-2-indolinone with hydrazine hydrate. heteroletters.org The reaction proceeds via an initial Michael addition followed by intramolecular cyclization and dehydration. heteroletters.org

Photochemical and Radical-Mediated Synthetic Routes for Hydrazine Derivatives

Modern synthetic chemistry has increasingly turned to photochemical and radical-mediated pathways for the construction of complex molecules, including hydrazine derivatives. These methods often operate under mild conditions and enable novel transformations.

Photoredox catalysis, using visible light, has been employed for various reactions involving hydrazines and their derivatives. bohrium.comresearchgate.net One strategy involves the generation of aryl radicals from aryl hydrazines. For example, catalytic molecular iodine in the presence of air can mediate the generation of aryl radicals from aryl hydrazines, which can then be used to arylate substrates like 1,4-naphthoquinones. acs.org Another approach uses photocatalysts, such as ruthenium(II) complexes, to facilitate the cleavage of N-N bonds in hydrazines and hydrazides, providing a route to secondary aromatic amines. researchgate.net

Hydrazonyl radicals are another key intermediate accessible through these methods. acs.org They can be generated directly from the N-H bonds of hydrazones via an oxidative deprotonation electron transfer strategy under visible light irradiation. acs.org These reactive intermediates can then participate in cascade reactions. For instance, a photocatalytic hydrazonyl radical-mediated cyclization/allylation cascade of β,γ-unsaturated hydrazones has been developed to synthesize diversely functionalized dihydropyrazoles and tetrahydropyridazines. acs.org

Radical addition reactions to the C=N bond of hydrazones have also been explored, including "on water" protocols that provide an environmentally benign approach. researchgate.netmdpi.com These reactions can be initiated using various methods, including Lewis acids or triethylborane, to afford substituted hydrazine derivatives. researchgate.net

| Methodology | Key Intermediate | Reagents/Catalyst | Products | Source |

|---|---|---|---|---|

| Photocatalytic Arylation | Aryl Radical | Aryl Hydrazine, Catalytic I2, Air | Arylated 1,4-Naphthoquinones | acs.org |

| Photocatalytic N-N Cleavage | - | Hydrazines/Hydrazides, Ru(II) complex, Visible Light, Air | Secondary Aromatic Amines | researchgate.net |

| Radical Cyclization/Allylation Cascade | Hydrazonyl Radical | β,γ-Unsaturated Hydrazones, Photocatalyst, Allyl Sulfones | Dihydropyrazoles, Tetrahydropyridazines | acs.org |

| "On Water" Radical Addition | Alkyl Radical | Hydrazone, Alkyl Iodide, Triethylborane | Substituted Hydrazine Derivatives | researchgate.net |

Visible Light Mediated Acyl Hydrazide Synthesis

A novel and efficient method for the synthesis of acyl hydrazides has been developed utilizing visible light to mediate the reaction between acylsilanes and azodicarboxylates. organic-chemistry.orgnih.gov This approach is notable for proceeding without the need for transition metals or other additives. organic-chemistry.org The reaction is initiated by the visible-light-induced organic-chemistry.orgCurrent time information in Bangalore, IN.-Brook rearrangement of an acylsilane, which generates a nucleophilic siloxycarbene intermediate. organic-chemistry.orgacs.org This carbene then undergoes an addition reaction with the N=N double bond of an azodicarboxylate to yield the final acyl hydrazide product. organic-chemistry.org

Mechanistic studies, including control experiments, have indicated that the reaction proceeds through a singlet carbene intermediate rather than a radical pathway. organic-chemistry.orgnih.gov The process has been optimized to be highly efficient, with blue LED light and toluene (B28343) as the solvent proving to be effective conditions, leading to yields of up to 91%. organic-chemistry.org

The versatility of this method has been demonstrated through its application to a variety of substrates with different substitutions on both the silicon atom and the azodicarboxylates. organic-chemistry.org The resulting acyl hydrazides are valuable compounds in their own right and can also be transformed into other important functional groups. organic-chemistry.orgorganic-chemistry.org For instance, this methodology has been successfully applied to the synthesis of the drug candidate Moclobemide. nih.gov

Table 1: Visible-Light-Induced Synthesis of Acyl Hydrazides from Acylsilanes and Azodicarboxylates organic-chemistry.org

| Acylsilane Reactant | Azodicarboxylate Reactant | Solvent | Light Source | Yield (%) |

| (Cyclohexanecarbonyl)trimethylsilane | Diethyl azodicarboxylate | Toluene | Blue LED | 91 |

| Benzoyl(trimethyl)silane | Di-tert-butyl azodicarboxylate | Toluene | Blue LED | 85 |

| (4-Methoxybenzoyl)trimethylsilane | Diisopropyl azodicarboxylate | Toluene | Blue LED | 88 |

| (1-Naphthoyl)trimethylsilane | Dibenzyl azodicarboxylate | Toluene | Blue LED | 78 |

This table presents a selection of results from the study by Saleem et al. to illustrate the scope and efficiency of the reaction. organic-chemistry.org

Photoinduced Ligand-to-Metal Charge Transfer for Amination

Photoinduced ligand-to-metal charge transfer (LMCT) has emerged as a powerful strategy for the functionalization of C-H bonds, including amination, using earth-abundant and inexpensive metal catalysts such as iron and copper. iu.edunih.govrsc.org This approach avoids the use of precious metal photocatalysts like iridium and ruthenium. iu.edu The fundamental principle of LMCT-mediated reactions involves the absorption of light by a metal-ligand complex, which induces an electronic transition from a ligand-centered orbital to a metal-centered orbital. rsc.orgnih.gov This process results in the formation of a reactive radical from the ligand and a reduced metal center. nih.gov

In the context of amination, a common approach involves the use of iron(III) chloride (FeCl₃) as a catalyst. organic-chemistry.orgiu.edu Upon photoirradiation, an LMCT process within a chlorocomplex of iron generates a highly reactive chlorine radical. iu.edunih.gov This chlorine radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from a C(sp³)–H bond, even from unactivated alkanes. nih.govucla.edu The resulting alkyl radical can then be trapped by a nitrogen-containing species to form a new C-N bond. iu.eduresearchgate.net

This methodology has been successfully applied to the amination of a broad range of substrates, including secondary and tertiary amides, sulfonamides, and carbamates, with high yields. iu.edu The reaction proceeds under mild, base-free conditions and demonstrates excellent functional group tolerance. organic-chemistry.orgiu.edu For example, the direct nucleophilic amination of primary and secondary benzylic C(sp³)–H bonds has been achieved using a novel amidyl radical precursor in conjunction with an organic photocatalyst, which transforms the C-H bond into a carbocation that is subsequently trapped by various N-centered nucleophiles. ucla.edu

Furthermore, copper-catalyzed systems operating via a photoinduced LMCT mechanism have been developed for the selective alkylation and amination of C(sp³)–H bonds in feedstock alkanes. nih.gov These reactions can be used to synthesize valuable materials from abundant commodity chemicals. nih.gov

Table 2: Iron-Catalyzed C(sp³)–H Amination via Photoinduced LMCT iu.edu

| Substrate | Nitrogen Source | Catalyst | Solvent | Light Source | Yield (%) |

| N-Methyl-N-phenylacetamide | Phthalimide | FeCl₃ | Dichloroethane | Blue LED | 85 |

| N-Methyl-p-toluenesulfonamide | Succinimide | FeCl₃ | Dichloroethane | Blue LED | 78 |

| Methyl Boc-glycinate | N-Phenylphthalimide | FeCl₃ | Dichloroethane | Blue LED | 72 |

| Tetrahydrofuran | Benzotriazole | FeCl₃ | Dichloroethane | Blue LED | 92 |

This table showcases representative examples from the work of Niu et al., highlighting the amination of various C-H bonds. iu.edu

Chemical Reactivity and Transformation Studies of 3 Ethylcyclohexyl Hydrazine Analogues

Mechanistic Investigations of C-C and C-N Bond Formations Involving Hydrazine (B178648) Moieties

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the construction of complex organic molecules. Hydrazine derivatives serve as versatile precursors in these transformations, enabling novel approaches to molecular assembly through carefully designed mechanistic pathways. marquette.edunih.gov

A significant advancement in C-C bond formation is the development of Hydrazone-based Organometallic Reagent Equivalents (HOME) chemistry. nih.govnih.gov This strategy leverages the "umpolung" (polarity reversal) of a carbonyl group, transforming it into a nucleophilic carbanion equivalent via a hydrazone intermediate. researchgate.net Traditionally, organometallic reagents (like Grignard or organolithium reagents) are used for such nucleophilic additions, but they often require stoichiometric metals, anhydrous conditions, and precursor organic halides, which raises sustainability concerns. nih.govrsc.org

HOME chemistry provides a greener alternative by using abundant alcohols or carbonyl compounds as starting materials. nih.govnih.gov The process typically involves the in situ formation of a hydrazone from a carbonyl compound (e.g., an aldehyde derived from an analogue of (3-ethylcyclohexyl)methanol) and hydrazine. nih.gov Subsequent denitrogenation under catalytic conditions generates a carbanion surrogate that can react with various electrophiles, releasing innocuous nitrogen gas and water as byproducts. rsc.orgchemrxiv.org This methodology has been successfully applied to a range of transformations that are typically the domain of classical organometallic reagents. nih.gov Generating carbanions from aliphatic aldehyde hydrazones, such as one derived from a (3-ethylcyclohexyl) analogue, can be challenging due to the lack of resonance stability compared to their aryl counterparts. chemrxiv.org

| Reaction Type | Description | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 1,2-Carbonyl/Imine Addition | The hydrazone-derived carbanion adds to aldehydes, ketones, or imines. | Transition metal catalysts (e.g., Ru, Ir) | Forms new C-C bonds, creating alcohols or amines. | nih.gov |

| Cross-Coupling | Palladium-catalyzed cross-coupling of hydrazones with electrophiles like vinyl epoxides or allyl acetates. | Palladium catalysts | Provides highly chemo- and regioselective formation of products like branched homoallylic alcohols. | rsc.orgchemrxiv.org |

| Olefination | Coupling of a hydrazone with another carbonyl compound or alcohol to form an olefin. | Ruthenium or Manganese catalysts | A direct conversion of ketones/aldehydes to olefins, simplifying the classical Shapiro reaction. | nih.gov |

| C-Heteroatom Formation | Reaction of hydrazones with non-carbon electrophiles, such as dialkylphosphinyl chloride. | Nickel catalyst | Forms valuable compounds like trivalent phosphines. | nih.gov |

Intramolecular rearrangements are powerful reactions that reorganize a molecule's carbon skeleton or functional groups, often creating structural complexity in a single step. mvpsvktcollege.ac.intmv.ac.in While many types of rearrangements exist, the Brook rearrangement and related sigmatropic shifts are particularly relevant to intermediates derived from hydrazine analogues.

The nih.govrsc.org-Brook rearrangement involves the migration of a silyl (B83357) group from a carbon atom to an adjacent oxygen anion. organic-chemistry.org A relevant application in hydrazine chemistry is the visible-light-mediated synthesis of acyl hydrazides from acylsilanes. organic-chemistry.orgorganic-chemistry.org In this process, the acylsilane undergoes a nih.govrsc.org-Brook rearrangement to generate a nucleophilic siloxycarbene intermediate. organic-chemistry.org This carbene can then add to the N=N double bond of an azodicarboxylate to produce the final acyl hydrazide product. organic-chemistry.orgorganic-chemistry.org This method avoids the need for transition metals and proceeds under mild conditions. organic-chemistry.org

Sigmatropic rearrangements are also prominent in hydrazine chemistry. For instance, the Fischer indole (B1671886) synthesis, a classical reaction, proceeds through the nih.govnih.gov-sigmatropic rearrangement of an ene-hydrazine tautomer formed from an arylhydrazine and a ketone or aldehyde. researchgate.net This rearrangement is a key step in forming a C-C bond and constructing the indole ring system. Similar principles can be applied in the hydrohydrazination of alkynes, where a titanium-catalyzed reaction forms a hydrazone intermediate that undergoes a sigmatropic rearrangement to furnish substituted indoles. researchgate.net

| Rearrangement Type | Substrate Class | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| nih.govrsc.org-Brook Rearrangement | Acylsilanes and Azodicarboxylates | Nucleophilic Siloxycarbene | Acyl Hydrazides | organic-chemistry.orgorganic-chemistry.org |

| nih.govnih.gov-Sigmatropic Rearrangement | Arylhydrazones (from ketones/aldehydes) | Ene-hydrazine tautomer | Indoles (Fischer Synthesis) | researchgate.net |

| Schmidt Rearrangement | Cyclic Ketones and Hydrazoic Acid | Protonated Azide Adduct | Lactams | tmv.ac.in |

| Hofmann Rearrangement | Amides (can be derived from hydrazides) | Isocyanate | Primary Amines | tmv.ac.in |

Transformations of Acyl Hydrazide Functionalities

Acyl hydrazides, which can be readily prepared from carboxylic acid esters and hydrazine, are stable, versatile intermediates in organic synthesis. organic-chemistry.orgresearchgate.netresearchgate.net The acyl hydrazide functionality, as would be formed from a carboxylic acid analogue of (3-Ethylcyclohexyl)hydrazine, can be transformed into a wide variety of other functional groups and heterocyclic systems. organic-chemistry.orgresearchgate.net

The generation of acyl radicals from acyl hydrazides is a notable transformation. researchgate.netresearchgate.net These acyl radicals can participate in various C-C bond-forming reactions, including conjugate additions. For example, a visible-light-enabled, photocatalyst-free hydroacylation of azodicarboxylates has been developed using 4-acyl-1,4-dihydropyridines, which act as a source of acyl radicals to form acyl hydrazine derivatives. researchgate.net Furthermore, acyl hydrazides are precursors for the synthesis of important five-membered heterocycles like oxadiazoles (B1248032) and thiadiazoles. researchgate.net

| Reagent/Condition | Product Type | Description | Reference |

|---|---|---|---|

| Oxidative Conditions (e.g., MnO₂) | Acyl Radicals | Generates acyl radicals for use in C-C bond formation or cyclization reactions. | researchgate.net |

| Thionyl Chloride / Phosphorus Pentachloride | 1,3,4-Oxadiazoles | Cyclodehydration of the acyl hydrazide. | researchgate.net |

| Lawesson's Reagent / P₄S₁₀ | 1,3,4-Thiadiazoles | Thionation followed by cyclization. | researchgate.net |

| Visible Light / Acylsilanes / Azodicarboxylates | Acyl Hydrazides | A modern synthesis method involving a nih.govrsc.org-Brook rearrangement. | organic-chemistry.org |

| Triphosgene | Oxadiazolones / Oxazolidinones | Mediates cyclization of hydrazido alcohols formed from multicomponent reactions. | nih.gov |

Reactivity in Intermolecular Three-Component Reactions

Three-component reactions are highly efficient processes where three different starting materials combine in a single operation to form a product that incorporates portions of all three reactants. sioc-journal.cn This approach aligns with the principles of atom economy and green chemistry by minimizing steps and waste. sioc-journal.cnlongdom.org Hydrazine derivatives, including hydrazides and hydrazones, are excellent participants in such reactions.

A notable example is the Petasis three-component reaction, where hydrazides can react with a boronic acid and an aldehyde to form hydrazido alcohols. nih.gov These products can then be cyclized to access valuable heterocyclic structures like oxazolidinones and oxadiazolones. nih.gov

Another powerful strategy involves the photochemical three-component difunctionalization of α,β-unsaturated ketones. rsc.org In this reaction, an α,β-unsaturated N-tosylhydrazone (formed from the ketone), an alkylboronic acid, and an aldehyde are combined. The reaction proceeds via the formation of an allylic boronic acid, which is then trapped by the aldehyde in a one-pot process to yield homoallylic alcohols with high diastereoselectivity. This method achieves the formation of two new C-C bonds across the original enone system. rsc.org Three-component reactions involving hydrazines are also widely used for the synthesis of pyrazole (B372694) derivatives. longdom.org

| Reaction Name/Type | Components | Product | Key Features | Reference |

|---|---|---|---|---|

| Petasis Reaction | Hydrazide, Boronic Acid, Aldehyde | Hydrazido Alcohols (precursors to Oxazolidinones) | Forms a C-N and C-C bond in one pot. | nih.gov |

| Photochemical Carboborylation | α,β-Unsaturated N-Tosylhydrazone, Alkylboronic Acid, Aldehyde | Homoallylic Alcohols | Forms two C-C bonds with high diastereoselectivity under photochemical conditions. | rsc.org |

| Pyrazole Synthesis | Enaminone, Aldehyde, Hydrazine | 1-H-Pyrazoles | A straightforward and sustainable synthesis, often performed in water. | longdom.org |

| Arylation with Aryne | Aryne, Nucleophile, Electrophile | Difunctionalized Arenes | Hydrazine derivatives can act as one of the components in these complex transformations. | sioc-journal.cn |

Theoretical and Computational Investigations of Hydrazine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations for compounds like (3-Ethylcyclohexyl)hydrazine are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. zsmu.edu.uachimicatechnoacta.ru Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or 6-311G+(d,p) to carry out these investigations. nih.govmdpi.commdpi.com These calculations begin with defining the initial molecular structure and then optimizing it to find the most stable energetic conformation.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com For this compound, this involves determining the most stable three-dimensional structure by calculating forces on the atoms and iteratively adjusting their positions until a stable state (an energy minimum) is reached.

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and rotations around the C-N and N-N single bonds. The cyclohexane ring can exist in several conformations, with the "chair" form being the most stable. The ethyl and hydrazine (B178648) substituents can be positioned in either axial or equatorial positions on this ring. Generally, substituents are more stable in the equatorial position to minimize steric hindrance. Computational analysis can quantify the energy differences between these various conformers. acs.orgrsc.org For the parent hydrazine molecule, the gauche conformation is known to be the most stable. wikipedia.orgwayne.edu A full conformational analysis would scan the potential energy surface by systematically rotating the dihedral angles of the key bonds to identify all local minima and the transition states that connect them.

The results of such an analysis would typically be presented in a table comparing the relative energies of the most stable conformers and their key geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of this compound (Note: This data is illustrative and represents typical values expected from a DFT calculation.)

| Parameter | Value |

| Relative Energy | 0.00 kcal/mol (most stable conformer) |

| Bond Lengths (Å) | |

| N-N | 1.45 |

| C-N | 1.47 |

| N-H | 1.02 |

| **Bond Angles (°) ** | |

| C-N-N | 112.0 |

| H-N-H | 107.0 |

| Dihedral Angles (°) | |

| C-C-N-N | 178.5 (trans) |

| C-N-N-H | 91.0 (gauche) |

This interactive table demonstrates the kind of data obtained from geometry optimization calculations, showing bond lengths, angles, and energies that define the molecule's shape.

Once the geometry is optimized, a range of electronic properties can be calculated to understand the distribution of electrons within the molecule and predict its chemical behavior.

Atomic charge analysis provides insight into the electron distribution across a molecule. Mulliken charge analysis is a common method used to assign partial charges to each atom. nih.gov In this compound, the highly electronegative nitrogen atoms are expected to carry partial negative charges, while the hydrogen and carbon atoms will carry partial positive charges. nih.gov This charge separation is crucial for understanding the molecule's polarity and its interactions with other molecules. The electronic density distribution visualizes where electrons are most likely to be found, highlighting regions of high and low electron density.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Note: This data is illustrative and represents typical values expected from a DFT/B3LYP calculation.)

| Atom | Charge (a.u.) |

| N1 (attached to C) | -0.25 |

| N2 (terminal) | -0.35 |

| H (on N1) | +0.18 |

| H (on N2) | +0.17 |

| C (attached to N) | +0.15 |

This interactive table shows representative partial charges on the atoms of the hydrazine group, indicating the electron-donating and electron-withdrawing nature of different parts of the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comlibretexts.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. wuxiapptec.com In an MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. For this compound, the MEP map would show a strong negative potential (red) around the nitrogen atoms, corresponding to their lone pairs of electrons. mdpi.com This indicates these are the primary sites for protonation and hydrogen bond acceptance. Conversely, the hydrogens attached to the nitrogens would exhibit a positive potential (blue), making them sites for hydrogen bond donation. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ethernet.edu.et The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. chimicatechnoacta.ruekb.eg A small energy gap implies that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. chimicatechnoacta.ru

For a hydrazine derivative, the HOMO is typically localized on the electron-rich hydrazine moiety, specifically on the nitrogen atoms. nih.gov The LUMO is generally distributed across the rest of the molecule.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and represents typical values expected from a DFT calculation.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

This interactive table presents the energies of the frontier orbitals. The energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

The dipole moment is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of charge. researchgate.net For this compound, the polar C-N and N-H bonds, combined with the lone pairs on the nitrogen atoms, result in a non-zero molecular dipole moment. The magnitude and direction of the dipole moment depend on the molecule's specific three-dimensional conformation. Theoretical calculations can provide the dipole moment for each stable conformer. For reference, the parent molecule, hydrazine (N₂H₄), has an experimental dipole moment of approximately 1.85 Debye. wikipedia.org The addition of the ethylcyclohexyl group would alter this value, and computational methods can predict this change precisely for a given conformation.

Table 4: Illustrative Calculated Dipole Moment for this compound (Note: This data is illustrative for a specific conformer and represents a typical value expected from a DFT calculation.)

| Conformer | Total Dipole Moment (Debye) |

| Equatorial-Gauche | 2.10 |

Electronic Structure Characterization

Reaction Kinetic Studies

Reaction kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For hydrazine derivatives, these investigations are crucial for applications ranging from propellants to pharmaceutical synthesis. Computational methods, such as Variational Transition State Theory, have become indispensable tools for predicting reaction rate constants.

Variational Transition State Theory (VTST) is a powerful theoretical framework for calculating the rate constants of chemical reactions. ontosight.aitaylorandfrancis.comrsc.org It improves upon conventional Transition State Theory (TST) by optimizing the position of the dividing surface between reactants and products along the reaction coordinate to minimize the calculated rate. taylorandfrancis.com This approach is particularly valuable for reactions with "loose" transition states, where the exact location of the highest energy barrier is not well-defined. taylorandfrancis.com

The core principle of VTST involves calculating the rate constant k(T) at a given temperature T by finding the minimum value of the generalized transition state theory rate constant along the minimum energy path (MEP). taylorandfrancis.com The theory can be enhanced by including multidimensional tunneling corrections, which account for the quantum mechanical effect of particles passing through the activation barrier rather than over it. rsc.orgumn.edu These corrections, such as the small-curvature tunneling (SCT) method, are often essential for accurately predicting reaction rates, especially at lower temperatures. scispace.com

For hydrazine and its simpler alkylated derivatives like monomethylhydrazine (MMH), VTST has been used to study reactions such as hydrogen abstraction. mdpi.com Theoretical studies on these simpler systems have shown that the substitution of a hydrogen atom with a methyl group can significantly influence the reaction rate coefficient. mdpi.com For a hypothetical reaction involving this compound, VTST calculations would be critical for determining the rate constants of its decomposition or oxidation pathways, taking into account the conformational flexibility of the ethylcyclohexyl group.

Table 1: Key Concepts in Variational Transition State Theory

| Concept | Description |

| Transition State Theory (TST) | A theory that assumes the reaction rate is determined by the properties of the transition state, a saddle point on the potential energy surface. ontosight.ai |

| Variational Principle | The true reaction rate is minimized by optimizing the location of the dividing surface between reactants and products. ontosight.ai |

| Minimum Energy Path (MEP) | The lowest energy reaction pathway connecting reactants and products on the potential energy surface. taylorandfrancis.com |

| Multidimensional Tunneling | A quantum correction that accounts for particles tunneling through the reaction barrier, crucial for accuracy. rsc.orgumn.edu |

Thermochemical data, such as the enthalpy of formation (ΔfH°), entropy, and heat capacity, are essential for understanding the energy changes that occur during a chemical reaction. nist.govwikipedia.org This information is critical for predicting reaction feasibility, equilibrium constants, and the heat released or absorbed during a reaction. osti.gov

For hydrazine and its derivatives, accurate thermochemical data are vital for modeling combustion and decomposition processes. mdpi.comosti.gov High-level quantum chemical calculations, often used in conjunction with experimental data through frameworks like the Active Thermochemical Tables (ATcT), provide highly accurate and reliable thermochemical values. wikipedia.org The ATcT methodology constructs a self-consistent thermochemical network from a wide range of experimental and theoretical data, which helps to refine key values like the enthalpy of formation of gas-phase hydrazine. osti.gov

While specific experimental thermochemical data for this compound are not found in the literature, its properties could be estimated using computational methods. Group additivity methods or more sophisticated composite quantum chemical methods could predict its enthalpy of formation. ulisboa.pt These calculations would need to accurately account for the stereochemistry and various conformations of the 3-ethylcyclohexyl group to produce reliable data. This information would be foundational for any kinetic modeling of systems involving this compound.

DFT Calculations for Elucidating Reaction Origins and Selectivity

Density Functional Theory (DFT) is a widely used computational quantum mechanics method for investigating the electronic structure of many-body systems. researchgate.netmdpi.com It has proven to be an invaluable tool for studying the mechanisms, origins of reactivity, and selectivity of chemical reactions involving complex organic molecules. researchgate.netrsc.org

DFT calculations can be used to map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. researchgate.netrsc.org This allows researchers to elucidate detailed reaction mechanisms. For instance, in reactions involving hydrazine derivatives, DFT can help determine whether a reaction proceeds via N-N or N-H bond cleavage by comparing the activation energies of the competing pathways. researchgate.net

Furthermore, DFT can explain the origins of regioselectivity and stereoselectivity. By analyzing the electronic properties and steric interactions in the transition states leading to different products, one can predict which product is favored. rsc.org For this compound, with its chiral center and multiple conformers, DFT calculations would be essential to understand how the ethylcyclohexyl substituent directs reactions. For example, in a reaction with an asymmetric reagent, DFT could predict which diastereomeric product would be preferentially formed by calculating the energies of the respective transition states. The method can also clarify the role of catalysts by modeling their interaction with the substrate and identifying the lowest energy pathway. researchgate.net

Table 2: Applications of DFT in Reaction Analysis

| Application | Description |

| Mechanism Elucidation | Identifies the sequence of elementary steps, including intermediates and transition states, connecting reactants and products. researchgate.net |

| Activation Energy Calculation | Computes the energy barriers for different reaction pathways to determine the most likely mechanism. rsc.org |

| Selectivity Prediction | Explains and predicts the preferential formation of one product over another (regio-, chemo-, and stereoselectivity) by comparing transition state energies. rsc.org |

| Catalyst Interaction | Models the interaction between a catalyst and reactants to understand how the catalyst lowers the activation energy and influences the reaction outcome. researchgate.net |

Advanced Applications in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

The presence of the hydrazine (B178648) functional group makes (3-Ethylcyclohexyl)hydrazine a valuable precursor for constructing a variety of organic molecules, particularly nitrogen-containing heterocycles. Its utility stems from the nucleophilic nature of the nitrogen atoms, which readily participate in cyclization and condensation reactions.

This compound is an ideal starting material for the synthesis of several key classes of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.

Pyrazoles: The most common method for synthesizing pyrazoles involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govmdpi.com When this compound is used, it acts as the bidentate nucleophile, reacting with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate. This reaction proceeds through a nucleophilic attack, followed by ring-opening, a second intramolecular nucleophilic attack, and subsequent dehydration to yield the final pyrazole (B372694) ring. researchgate.net The ethylcyclohexyl group becomes a substituent on one of the nitrogen atoms of the pyrazole ring, influencing the product's physical and biological properties. Multi-component reactions (MCRs) provide an efficient one-pot method for generating substituted pyrazoles from hydrazines, 1,3-dicarbonyls, and other components. beilstein-journals.org

Triazoles: The synthesis of triazoles using hydrazine precursors is also well-established. chemistryjournal.netfrontiersin.orgnih.gov For instance, 1,2,4-triazoles can be formed when a hydrazine reacts with compounds containing a carbon-nitrogen triple bond or with acyl derivatives under specific conditions. This compound can be converted into a corresponding hydrazide or other reactive intermediate, which then undergoes cyclization with a suitable one-carbon synthon to form the triazole ring.

Indazoles: Indazoles, which feature a pyrazole ring fused to a benzene ring, can be synthesized through various routes involving hydrazine derivatives. caribjscitech.com One modern approach involves the copper-catalyzed reaction of a substituted hydrazine with 2-formylphenylboronic acids, followed by a ring-closure step. researchgate.net In this context, this compound would react to form an N-(3-ethylcyclohexyl)-substituted indazole. New methods continue to be developed for the efficient synthesis of these important bicyclic heterocycles from hydrazine precursors. researchgate.netorganic-chemistry.orgnih.gov

The following table summarizes the general synthetic pathways for these heterocycles using this compound as a key reactant.

Table 1: Synthesis of Heterocyclic Compounds from this compound

| Heterocycle | General Reactant(s) | Key Reaction Type | Resulting Structure |

|---|---|---|---|

| Pyrazole | 1,3-Diketones, β-Ketoesters | Cyclocondensation | 1-(3-Ethylcyclohexyl)-substituted pyrazole |

| Triazole | Carboxylic acid derivatives, Nitriles | Cyclization | N-(3-Ethylcyclohexyl)-substituted triazole |

| Indazole | 2-Halobenzonitriles, 2-Formylphenylboronic acids | Catalytic Coupling & Cyclization | 1-(3-Ethylcyclohexyl)- or 2-(3-Ethylcyclohexyl)-substituted indazole |

Beyond the initial synthesis of simple heterocycles, this compound is instrumental in building more complex organic scaffolds. The heterocyclic cores, such as pyrazoles and indazoles derived from it, serve as platforms for further chemical modification. beilstein-journals.orgnih.gov The bulky and non-planar ethylcyclohexyl group can direct the stereochemistry of subsequent reactions and significantly influences the molecule's interaction with biological targets or its properties within a material matrix. The use of multi-component reactions allows for the rapid assembly of complex structures in a single step, where this compound can be one of several key inputs to generate molecular diversity efficiently. nih.gov

Catalytic Applications (Focus on Chemical Functionality)

The chemical functionality of the hydrazine group extends its utility into the realm of catalysis, where it can be incorporated into ligands for metal catalysts or used in the design of organocatalysts.

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis. While this compound itself is not a direct reagent for C-C bond formation in the manner of Grignard or organolithium reagents, it can be used to synthesize ligands for transition metal catalysts that facilitate these reactions. pharmacy180.com The lone pair electrons on the hydrazine's nitrogen atoms can coordinate with metal centers (e.g., palladium, copper, rhodium). The steric and electronic properties of the (3-Ethylcyclohexyl) substituent can modulate the catalyst's reactivity, selectivity, and stability. Such tailored ligands are crucial in cross-coupling reactions where precise control over the catalytic cycle is necessary.

There is growing interest in developing novel catalyst systems where hydrazine derivatives play a central role. These can function as organocatalysts, where the N-H protons can act as hydrogen-bond donors to activate substrates. clockss.org Furthermore, hydrazine-based molecules can be integrated into more complex catalytic frameworks, such as metal-organic frameworks (MOFs) or polymer-supported catalysts. In these systems, the this compound moiety can be covalently linked to a solid support, creating a recyclable and robust catalyst. The ethylcyclohexyl group can help create specific pockets or channels within the catalyst structure, influencing substrate accessibility and selectivity. The development of such catalysts is an active area of research, with potential applications in asymmetric synthesis and green chemistry. nih.gov

Table 2: Potential Catalytic Roles of this compound Derivatives

| Catalyst Type | Role of Hydrazine Moiety | Function of (3-Ethylcyclohexyl) Group | Potential Application |

|---|---|---|---|

| Ligand for Metal Catalyst | Coordinates to metal center via nitrogen lone pairs. | Modulates steric and electronic properties of the catalyst. | Cross-coupling reactions (e.g., Suzuki, Heck). |

| Organocatalyst | Acts as a hydrogen-bond donor to activate electrophiles. | Influences catalyst solubility and stereochemical control. | Asymmetric synthesis, condensation reactions. |

| Component of Supported Catalyst | Serves as a reactive handle for immobilization onto a support. | Provides structural integrity and influences the microenvironment. | Heterogeneous catalysis, flow chemistry. |

Applications in Functional Materials

The unique combination of a reactive chemical group (hydrazine) and a bulky aliphatic substituent (ethylcyclohexyl) makes this compound a candidate for the synthesis of specialized functional materials. The hydrazine end can be used to incorporate the molecule into polymer chains or graft it onto surfaces. For example, it could be used as a monomer or a cross-linking agent in the production of high-performance polymers like polyimides or polyamides. The incorporation of the ethylcyclohexyl group could enhance the polymer's thermal stability, solubility in organic solvents, and modify its mechanical properties.

Furthermore, when attached to a surface (e.g., silica or gold nanoparticles), the this compound moiety could be used to create a functionalized surface with specific chemical reactivity. Such materials could find use in sensor technology, as stationary phases in chromatography, or as novel adsorbents for environmental remediation. The hydrazine group provides a reactive site for further chemical transformations, allowing for the tailored design of material properties.

An article on "this compound" focusing on the specific advanced applications requested cannot be generated. A thorough search of scientific literature and chemical databases reveals a significant lack of published research on this particular compound within the specified contexts.

The available information largely pertains to the general class of hydrazines and their derivatives, or to other specific, more complex hydrazine-based molecules. There is no specific data or research available for "this compound" in the following areas outlined in the request:

Components in Dye-Sensitized Solar Cells (DSSC)

Formation of Organogels

Development of Fluorescent Probes for Analytical Chemistry

Application in Light-Emitting Diodes

Polymer Synthesis

Corrosion Inhibition Studies

Analytical Chemistry Applications

While research exists on how other hydrazine derivatives are used in these fields, applying that information to "this compound" would be speculative and would not meet the required standard of scientific accuracy for this specific, unresearched compound. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the requested outline.

Analytical Chemistry Applications

Separation, Identification, and Detection of Metal Ions

There is no available research describing the use of this compound for the separation, identification, or detection of metal ions.

Detection of Anions and Organic Molecules

No studies have been found that investigate the application of this compound in the detection of anions or organic molecules.

Coordination Chemistry of Hydrazine Derivatives

Ligand Design and Complex Formation with Metal Ions

While the general principles of ligand design using hydrazine derivatives are well-established, there is no specific information on the design of ligands based on this compound or its complex formation with metal ions.

Investigation of Coordination Geometries

There is no available data on the coordination geometries of any metal complexes formed with this compound.

Future Directions and Emerging Research Avenues for 3 Ethylcyclohexyl Hydrazine

Development of Green Chemistry Approaches for its Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on (3-Ethylcyclohexyl)hydrazine should prioritize the development of green chemistry approaches to its synthesis, moving away from traditional methods that may involve harsh reagents or generate significant waste.

Key areas of investigation could include:

Catalyst-Free Methodologies: Exploring catalyst-free reactions, potentially in aqueous media, could offer a more sustainable synthetic route. For instance, multicomponent reactions in water have proven effective for the synthesis of other nitrogen-containing heterocycles and could be adapted for derivatives of this compound. longdom.org

Use of Greener Solvents: Research into the use of bio-based solvents, such as polyethylene glycol (PEG), could provide viable alternatives to conventional organic solvents. mdpi.com These solvents are often biodegradable, have low toxicity, and can be recycled. mdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and energy consumption. ajgreenchem.com Investigating solvent-free, microwave-assisted reactions for the synthesis of this compound and its derivatives could lead to highly efficient and environmentally friendly protocols. ajgreenchem.com

A comparative analysis of potential green synthesis routes is presented in Table 1.

Table 1: Potential Green Synthesis Strategies for this compound Derivatives

| Synthesis Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Aqueous multicomponent reactions | Reduced solvent waste, simplified workup, potential for catalyst-free conditions. | Optimization of reaction conditions (pH, temperature) and substrate scope. |

| Synthesis in bio-based solvents (e.g., PEG) | Use of renewable and biodegradable solvents, potential for solvent recycling. | Screening of different bio-based solvents and their impact on reaction efficiency. |

Exploration of Novel Reactivity Pathways for Diversification of Derivatives

The reactivity of the hydrazine (B178648) moiety in this compound offers numerous opportunities for the synthesis of a diverse range of derivatives with potentially novel properties. Having two active nucleophilic nitrogens and four replaceable hydrogens, hydrazine is a starting point for many derivatives. researchgate.net

Future research should focus on exploring new reaction pathways, including:

Condensation Reactions: The reaction of this compound with various carbonyl compounds (aldehydes and ketones) can lead to the formation of a wide array of hydrazones. These reactions are often straightforward and can be used to introduce a variety of functional groups.

Cyclization Reactions: The use of this compound in cyclization reactions can lead to the formation of various heterocyclic compounds, such as pyrazoles and pyrazolines. researchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. imist.ma

Addition Reactions: Investigating the addition of this compound to unsaturated systems, such as alkenes and alkynes, could open up new avenues for the synthesis of functionalized cyclohexyl derivatives.

The exploration of these reactivity pathways will enable the creation of a library of this compound derivatives for further study and application.

Advanced Computational Design for Tailored Properties and Functions

Computational chemistry provides powerful tools for the rational design of molecules with specific properties. Advanced computational studies on this compound and its derivatives can accelerate the discovery of new applications.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the geometric and electronic properties of novel compounds derived from this compound. nanochemres.org This can provide insights into their reactivity, stability, and potential applications in areas such as organic electronics. imist.maimist.ma

Molecular Docking Studies: If derivatives of this compound are considered for biological applications, molecular docking simulations can be used to predict their binding affinity and mode of interaction with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to correlate the structural features of this compound derivatives with their observed activities, enabling the design of more potent or selective compounds.

Table 2 outlines key molecular properties of hypothetical this compound derivatives that could be investigated using computational methods.

Table 2: Computationally Derived Molecular Properties for Hypothetical this compound Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Derivative A | -5.8 | -1.2 | 4.6 | 2.5 |

| Derivative B | -6.1 | -1.5 | 4.6 | 3.1 |

Integration into Supramolecular Assemblies and Nanomaterials

The unique structural features of this compound, particularly the presence of the hydrazine group capable of hydrogen bonding, make it an interesting building block for the construction of supramolecular assemblies and nanomaterials.

Future research in this area could explore:

Self-Assembly Studies: Investigating the self-assembly behavior of this compound derivatives in solution and in the solid state could lead to the formation of well-ordered structures, such as gels, liquid crystals, or crystalline co-crystals.

Coordination Chemistry: The hydrazine moiety can act as a ligand, coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). The aliphatic nature of the cyclohexyl group could influence the packing and properties of these materials.

Surface Functionalization: this compound and its derivatives could be used to functionalize the surfaces of nanomaterials, such as nanoparticles and carbon nanotubes, to modify their properties and enhance their dispersibility or reactivity.

Synergistic Research Combining Experimental and Theoretical Methodologies

The most comprehensive understanding of this compound and its potential will be achieved through a synergistic approach that combines experimental synthesis and characterization with theoretical and computational studies. imist.mananochemres.orgimist.ma

This integrated approach would involve:

Theory-Guided Synthesis: Using computational predictions to guide the selection of synthetic targets with desired properties.

Spectroscopic and Structural Characterization: Employing a range of analytical techniques, such as NMR, IR, and mass spectrometry, to confirm the structures of newly synthesized compounds. nanochemres.org

Experimental Validation of Computational Models: Comparing experimental data with theoretical predictions to refine and validate the computational models being used. imist.maimist.ma

By combining the strengths of both experimental and theoretical approaches, researchers can accelerate the pace of discovery and unlock the full potential of this compound and its derivatives in various scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.